molecular formula C20H18N4O6 B13787605 Ethylene (3-isocyanatomethylphenyl)-carbamate CAS No. 68092-73-9

Ethylene (3-isocyanatomethylphenyl)-carbamate

Cat. No.: B13787605
CAS No.: 68092-73-9
M. Wt: 410.4 g/mol
InChI Key: XFIRHQKNSMDAHH-UHFFFAOYSA-N
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Description

Ethylene (3-isocyanatomethylphenyl)-carbamate is a carbamate derivative characterized by an ethylene glycol backbone and a 3-isocyanatomethylphenyl substituent. Carbamates are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and polymer chemistry. The isocyanate group in this compound enhances reactivity, enabling covalent bonding with nucleophiles like amines or alcohols, which is critical for prodrug design or polymer crosslinking .

Synthesis typically involves two steps: (i) conversion of a primary amine to an isocyanate intermediate using phosgene or equivalents, followed by (ii) coupling with a hydroxyl group. However, polymerization side reactions can occur due to the high reactivity of the isocyanate group, necessitating mild conditions or protective strategies (e.g., activated 4-nitrophenyl carbamates) to improve yields .

Properties

CAS No.

68092-73-9

Molecular Formula

C20H18N4O6

Molecular Weight

410.4 g/mol

IUPAC Name

2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C20H18N4O6/c25-13-21-11-15-3-1-5-17(9-15)23-19(27)29-7-8-30-20(28)24-18-6-2-4-16(10-18)12-22-14-26/h1-6,9-10H,7-8,11-12H2,(H,23,27)(H,24,28)

InChI Key

XFIRHQKNSMDAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCCOC(=O)NC2=CC=CC(=C2)CN=C=O)CN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylene (3-isocyanatomethylphenyl)-carbamate typically involves the reaction of ethylene with 3-isocyanatomethylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethylene (3-isocyanatomethylphenyl)-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions may produce substituted carbamate compounds .

Scientific Research Applications

Ethylene (3-isocyanatomethylphenyl)-carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethylene (3-isocyanatomethylphenyl)-carbamate involves its interaction with molecular targets such as enzymes and proteins. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamate Derivatives

Ethylene (3-isocyanatomethylphenyl)-carbamate belongs to a broader class of N-substituted carbamates. Key structural analogs include:

Compound Name CAS Number Molecular Formula Substituent Type Key Properties/Applications Reference
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate 58240-57-6 C₁₇H₂₄N₂O₃ 2-Ethylhexyl ester Polymer crosslinker, adhesives
Diethylene glycol bis((3-isocyanatomethylphenyl)carbamate) 60732-52-7 C₂₂H₂₄N₄O₈ Diethylene glycol ester High molecular weight, coatings
Rivastigmine derivatives (e.g., 3-acetylphenyl N-ethyl-N-methylcarbamate) 855300-09-3 C₁₃H₁₆N₂O₃ Aromatic acetyl group Acetylcholinesterase inhibition
AMP carbamate (in ethylene glycol solvents) N/A Variable Ethylene glycol solvent adducts CO₂ absorption, non-aqueous systems

Key Findings:

  • Reactivity and Stability : this compound’s isocyanate group confers higher reactivity compared to 2-ethylhexyl analogs, which trade reactivity for steric stability due to bulky substituents . Diethylene glycol variants exhibit enhanced solubility in polar solvents but lower volatility .
  • Biological Activity : Rivastigmine derivatives with aromatic substituents (e.g., 3-acetylphenyl) show acetylcholinesterase inhibition (IC₅₀ ~235–5,010 nM), whereas ethylene-linked carbamates prioritize physicochemical properties over direct bioactivity .

Functional Group Comparisons

  • Carbamate vs. Thiocarbamate : Thiocarbamate analogs demonstrate superior hydrogen-bonding interactions (e.g., with Tyr70 in LuxR proteins), enhancing biological activity compared to oxygenated carbamates .
  • Carbamate vs. Ester : Carbamates form stronger hydrogen bonds (via -NH and C=O groups), enabling gelation at lower concentrations than ester analogs. For example, carbamate-based gelators require 0.5–1.0 wt% vs. 2–5 wt% for esters .

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